3-amino-N-(propan-2-yl)butanamide
Overview
Description
“3-amino-N-(propan-2-yl)butanamide” is a chemical compound with the molecular formula C7H16N2O . It has a molecular weight of 144.21 .
Molecular Structure Analysis
The molecular structure of “this compound” consists of seven carbon atoms, sixteen hydrogen atoms, two nitrogen atoms, and one oxygen atom . The exact structure can be determined using various spectral techniques like NMR, HPLC, LC-MS, UPLC & more .
Physical and Chemical Properties Analysis
The physical and chemical properties of “this compound” include a molecular weight of 144.21 . The boiling point and storage conditions are not specified .
Scientific Research Applications
Chemistry and Synthesis Applications
The chemistry of compounds related to 3-amino-N-(propan-2-yl)butanamide often involves their use as precursors or intermediates in the synthesis of heterocyclic compounds. Fadda, Abdel‐Galil, and Elattar (2015) reviewed methods for synthesizing 3-oxo-N-(pyridin-2-yl)butanamide compounds, emphasizing their role in generating heterocycles, indicating the relevance of similar structures in synthetic organic chemistry Fadda, Abdel‐Galil, & Elattar, 2015. Similarly, Hafiz, Ramiz, and Sarhan (2011) prepared a series of dihydropyridines, butanamide, dihydropyridazines, and thiourea derivatives through reactions involving related compounds, highlighting the versatility of these structures in producing various pharmacologically active molecules Hafiz, Ramiz, & Sarhan, 2011.
Biological and Medicinal Research
Compounds structurally related to this compound have been investigated for their biological properties. For instance, novel indole-based hybrid oxadiazole scaffolds incorporating N-(substituted-phenyl)butanamides were synthesized and evaluated for their urease inhibitory potential, showcasing the potential of these compounds in therapeutic applications Nazir et al., 2018. This underlines the importance of such compounds in the design of enzyme inhibitors that could serve as drug candidates.
Downstream Processing in Biotechnology
The separation and purification processes involving compounds like 1,3-propanediol and 2,3-butanediol, which share similarities in processing challenges with this compound, have been extensively reviewed. Xiu and Zeng (2008) discussed the downstream processing of biologically produced diols, emphasizing the need for efficient and cost-effective separation methods, which is also relevant for the separation of similar compounds Xiu & Zeng, 2008.
Properties
IUPAC Name |
3-amino-N-propan-2-ylbutanamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H16N2O/c1-5(2)9-7(10)4-6(3)8/h5-6H,4,8H2,1-3H3,(H,9,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UNSMDIXGGXNUNN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NC(=O)CC(C)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H16N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
144.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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